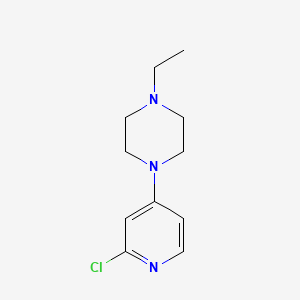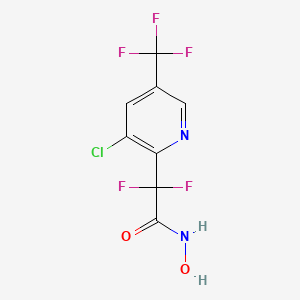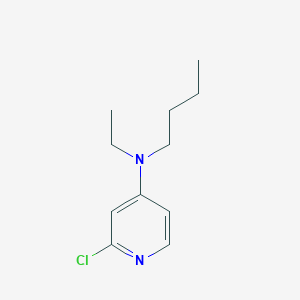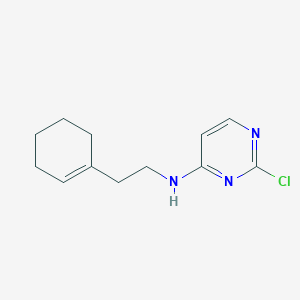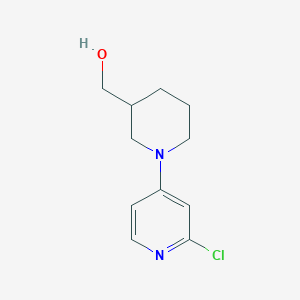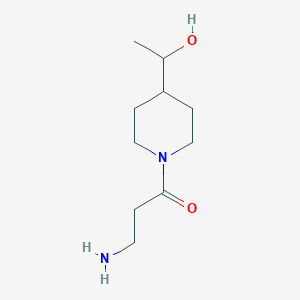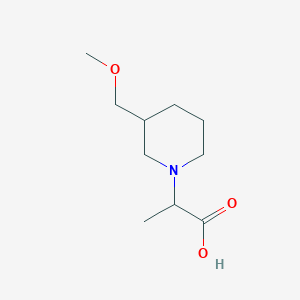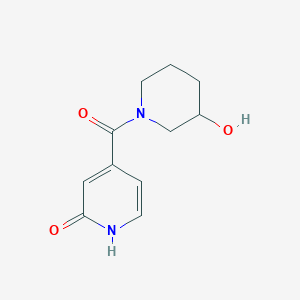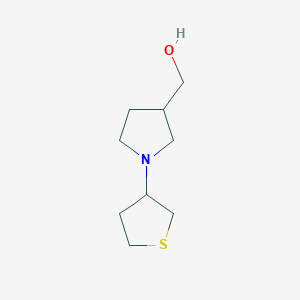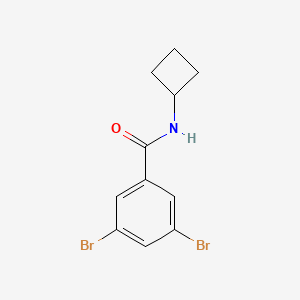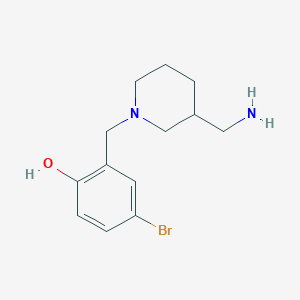
2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol
Übersicht
Beschreibung
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, the compound 2-(Aminomethyl)piperidine has a molecular weight of 114.19, a refractive index of 1.4854, and a density of 0.9406 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Copper Complexes
- A study by Merkel et al. (2005) explored unsymmetrical dinucleating ligands, including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol, to model the active site of type 3 copper proteins. The research found that the proximity of a thioether group to the metal site enhances catecholase activity in dicopper(II) complexes (Merkel et al., 2005).
Coordination Chemistry of Copper
- Majumder et al. (2016) designed Schiff-base ligands (including a similar compound) to explore their role in the coordination chemistry of Cu(II). This study revealed interesting insights into the effects of different substituents on bromination, magnetic properties, and nuclearity in Cu(II) complexes (Majumder et al., 2016).
Synthesis and Characterization in Drug Research
- Jayachandra et al. (2018) identified and characterized several related substances, including 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenol, in a drug substance for multidrug-resistant tuberculosis. This work highlights the role of such compounds in the quality control of pharmaceutical products (Jayachandra et al., 2018).
Properties of Asymmetric Dicopper(II) Complexes
- Research by Mahalakshmy et al. (2004) on asymmetric dicopper(II) complexes using similar ligands revealed important information about the spectral, electrochemical, and magnetic properties of these complexes, contributing to our understanding of such molecular structures (Mahalakshmy et al., 2004).
DNA and Protein Binding Studies
- Das et al. (2022) synthesized a polymeric Cu(II) complex using an N,N,O-donor piperidine-based Schiff base ligand similar to the compound . This complex showed significant binding efficiency with DNA and human serum albumin, demonstrating potential biomedical applications (Das et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds, such as 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1h-indol-2-yl)quinolin-2(1h)-one, have been shown to target the serine/threonine-protein kinase chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .
Mode of Action
It can be hypothesized that it may interact with its target protein, potentially the serine/threonine-protein kinase chk1, through hydrogen bonding, hydrophobic interactions, or pi-pi stacking . These interactions can lead to changes in the protein’s conformation and activity, affecting the downstream cellular processes.
Biochemical Pathways
If we consider its potential target, the serine/threonine-protein kinase chk1, it is involved in several critical cellular pathways, including the dna damage response pathway and cell cycle regulation .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can provide some insights .
Result of Action
If it indeed targets the serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and the cellular response to dna damage .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(aminomethyl)piperidin-1-yl]methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-12-3-4-13(17)11(6-12)9-16-5-1-2-10(7-15)8-16/h3-4,6,10,17H,1-2,5,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLCNRHJGXVSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



